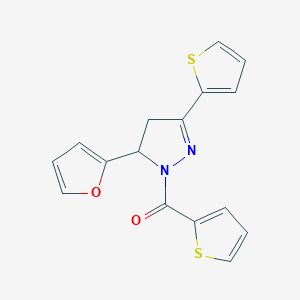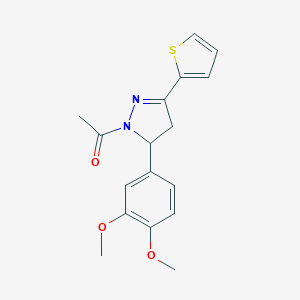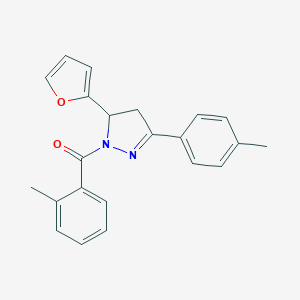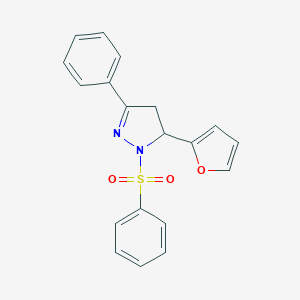
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as PMA, is a chemical compound that belongs to the family of benzoxazoles. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a benzoxazole derivative that has a unique mechanism of action. It is known to bind to DNA and RNA, causing changes in their structure and function. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in lab experiments is its unique mechanism of action. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology. However, one of the limitations of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its toxicity. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to be toxic to cells at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. One of the future directions is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in the treatment of cancer. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in vivo. Another future direction is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a photosensitizer in photodynamic therapy. Finally, further research is needed to determine the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a fluorescent probe in the study of protein and nucleic acid interactions.
Conclusion:
In conclusion, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a tool for studying the mechanism of action of various enzymes and proteins. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a unique mechanism of action and has been shown to have various biochemical and physiological effects. However, its toxicity limits its use in certain experiments. There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, including its potential use in the treatment of cancer and as a fluorescent probe.
Méthodes De Synthèse
The synthesis of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves the reaction between 5-methyl-2-aminobenzoxazole and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid, and the product is purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used in scientific research for various purposes. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
pentyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFYZRJPSZWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
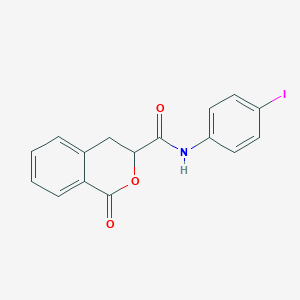
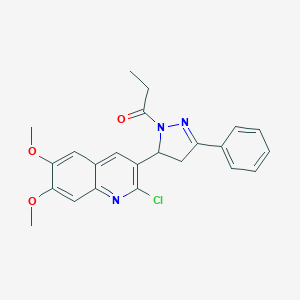
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
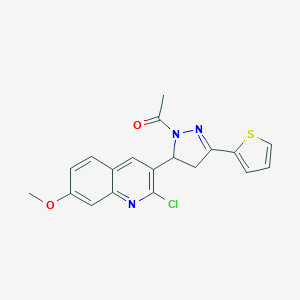
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)

